

Nitromannite: A Technical Guide to its History, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mannitol hexanitrate

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Abstract

Nitromannite, or **mannitol hexanitrate**, is a secondary explosive that has also seen historical use as a vasodilator. This technical guide provides a comprehensive overview of its history, from its initial synthesis to its dual applications in explosives and medicine. Detailed experimental protocols for its laboratory synthesis and purification are presented, alongside a thorough compilation of its physicochemical and explosive properties. The guide also elucidates the biochemical signaling pathway responsible for its vasodilatory effects and the mechanism of its thermal decomposition. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development, offering a detailed technical resource on nitromannite.

History and Discovery

Nitromannite, chemically known as **mannitol hexanitrate**, was first synthesized in 1847 by the Italian chemist Ascanio Sobrero.^{[1][2]} Sobrero, a student of Théophile-Jules Pelouze, was also the discoverer of nitroglycerin in the same year.^{[2][3]} His initial work involved the nitration of sugar alcohols, leading to the creation of these powerful energetic materials.^[1]

Sobrero was reportedly alarmed by the potent and sensitive nature of his discoveries, including nitromannite, and initially warned against their practical application due to the inherent dangers.^{[2][3]} Despite these early concerns, nitromannite's properties as a solid explosive, in contrast to the liquid nitroglycerin, made it a subject of continued interest.

Beyond its explosive capabilities, nitromannite was later investigated for its pharmacological effects. In the late 19th and early 20th centuries, it was used as a vasodilator for the treatment of conditions such as angina pectoris.^{[4][5]} Its action was slower but longer-lasting than that of nitroglycerin, offering a different therapeutic profile. However, its use in medicine has largely been superseded by more stable and controllable vasodilator drugs.

In the realm of explosives, nitromannite has been utilized as a secondary explosive, often in detonators and blasting caps.^[6] While it is more stable than nitroglycerin, its sensitivity to shock and friction is still considerable.^{[6][7]} The production of pure nitromannite can be challenging, as the synthesis often results in a mixture with lower nitrated esters of mannitol.^[6]

Physicochemical and Explosive Properties

Nitromannite is a white, crystalline, odorless solid at room temperature.^[7] Its key properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₈ N ₆ O ₁₈	[6]
Molar Mass	452.15 g/mol	[6]
Appearance	White crystalline solid	[7]
Density	1.73 g/cm ³	[6]
Melting Point	112 °C (234 °F; 385 K)	[6]
Detonation Velocity	8260 m/s	[6]
Impact Sensitivity	More sensitive than PETN	[6]
Friction Sensitivity	Comparable to PETN	[6]
Solubility in Water	Insoluble	[7][8]
Solubility in Organic Solvents	Soluble in acetone, ether, and alcohol	[7][8]

Experimental Protocols

Synthesis of Nitromannite

The synthesis of nitromannite involves the nitration of mannitol using a mixed acid solution of concentrated nitric acid and sulfuric acid. Careful temperature control is paramount to prevent runaway reactions and the formation of impurities.

Materials:

- D-Mannitol (finely powdered)
- Concentrated Nitric Acid (d=1.5 g/mL)
- Concentrated Sulfuric Acid
- Ice
- Distilled Water

- Sodium Carbonate Solution (warm)
- Ethanol

Procedure:

- In a flask, gradually add 100 g of finely powdered mannitol to 500 g of concentrated nitric acid while stirring continuously.
- Once the mannitol is fully dissolved, cool the solution to 0°C in an ice bath.
- Slowly add 1000 g of concentrated sulfuric acid to the cooled solution, maintaining the temperature at or below 0°C.
- Allow the mixture to stand for one hour, during which crystals of nitromannite will precipitate.
- Filter the crystalline product from the acid mixture.
- Wash the collected crystals first with cold water, followed by a wash with a warm sodium carbonate solution to neutralize any residual acid.
- Further purify the nitromannite by recrystallization from ethanol.[8]

Purification by Recrystallization

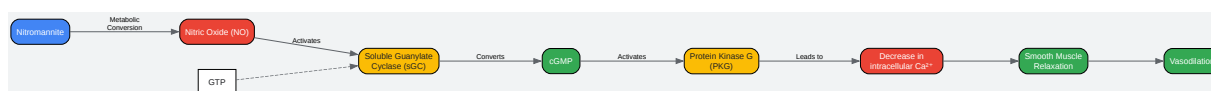
Procedure:

- Dissolve the crude nitromannite in a minimal amount of hot ethanol.
- Once fully dissolved, allow the solution to cool slowly to room temperature.
- As the solution cools, pure crystals of nitromannite will form.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the crystals in a desiccator.[8]

Signaling Pathway and Mechanisms of Action

Vasodilator Signaling Pathway

The vasodilatory effect of nitromannite, like other organic nitrates, is mediated by the release of nitric oxide (NO).^{[4][9]} NO is a potent signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.^{[5][9]} This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).^{[9][10]} Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.^[9]

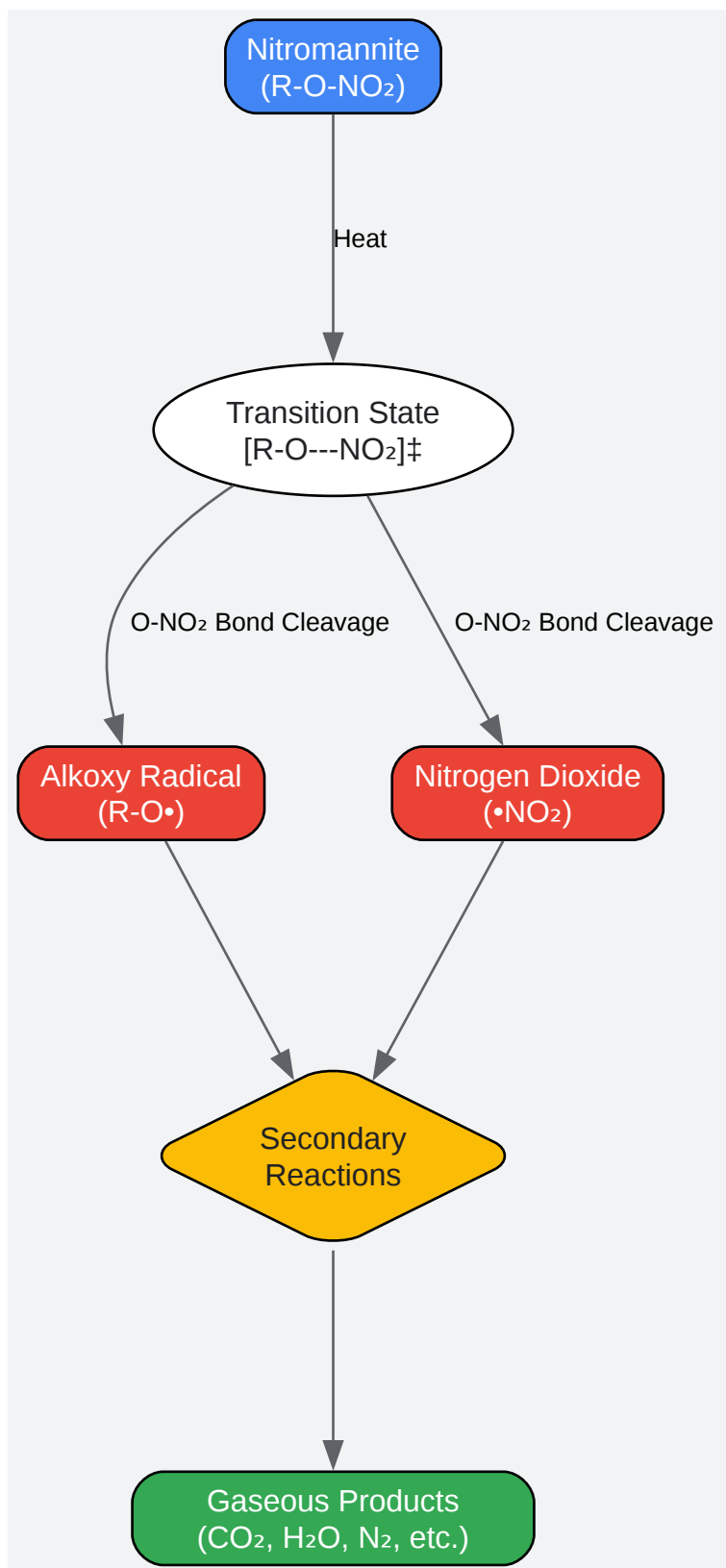


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Vasodilator signaling pathway of nitromannite.

Thermal Decomposition Mechanism

The thermal decomposition of nitromannite is initiated by the unimolecular cleavage of the O-NO₂ bond.^[11] This is the primary and rate-determining step in the decomposition process. This initial bond scission results in the formation of an alkoxy radical and nitrogen dioxide (NO₂). These highly reactive radical species then participate in a cascade of secondary reactions, leading to the rapid and exothermic decomposition of the molecule and the production of gaseous products.

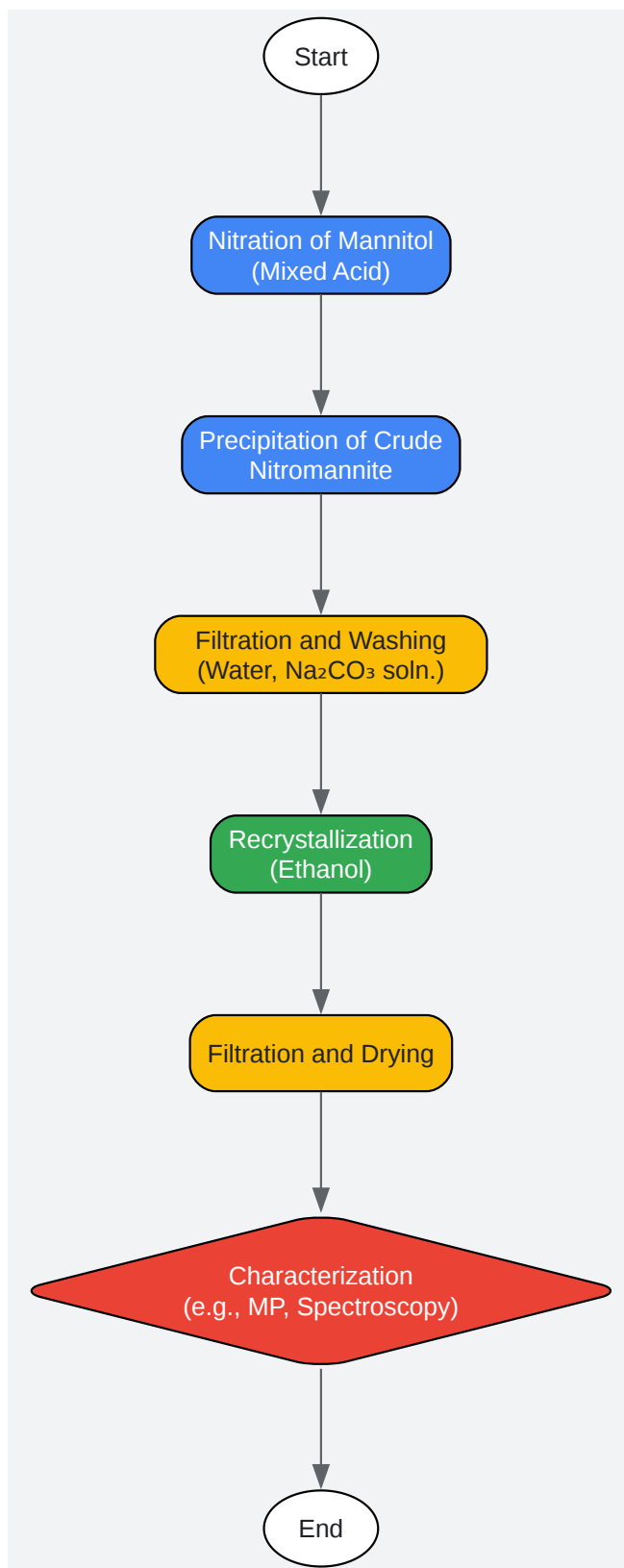


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Thermal decomposition pathway of nitromannite.

Experimental Workflow

The overall workflow for the synthesis and characterization of nitromannite is depicted below. This process begins with the nitration of mannitol, followed by purification and subsequent analysis to confirm the identity and purity of the final product.



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Experimental workflow for nitromannite synthesis.

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